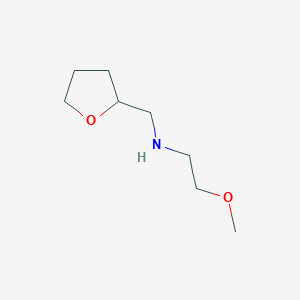
1-(3-ブロモフェニル)ピペリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Bromophenyl)piperidin-4-one" is a brominated piperidinone derivative. Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, bonded to a carbonyl group. The presence of the bromophenyl group suggests potential for interesting chemical properties and reactivity due to the electron-withdrawing nature of the bromine atom.
Synthesis Analysis
The synthesis of related piperidinone compounds typically involves multi-step organic reactions. For instance, the preparation of a hydroxy-phenylquinolinone derivative was achieved using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the oxidation of a phenyl-piperidinyl ethanol with bromine led to the formation of a piperidin-2-one compound . These methods indicate that the synthesis of "1-(3-Bromophenyl)piperidin-4-one" could potentially involve similar strategies, such as the use of bromination agents and the construction of the piperidine ring followed by the introduction of the carbonyl group.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the absolute configuration of piperidinecarboxylic acid derivatives was elucidated using X-ray diffraction . The molecular geometry and electronic structure of piperidinone derivatives can also be studied using computational methods such as density functional theory (DFT), which provides insights into the conformational preferences and electronic distribution within the molecule .
Chemical Reactions Analysis
Piperidinone derivatives can undergo various chemical reactions. The presence of the carbonyl group makes them susceptible to nucleophilic attacks, and the bromophenyl group can participate in cross-coupling reactions. The reactivity of such compounds can be influenced by substituents in the beta-position of 1,3-dicarbonyl compounds, as seen in multicomponent reactions catalyzed by bromodimethylsulfonium bromide . These reactions can lead to the formation of highly functionalized piperidines, indicating that "1-(3-Bromophenyl)piperidin-4-one" may also be amenable to similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinone derivatives can be characterized using various spectroscopic techniques. FT-IR and FT-Raman spectroscopy can provide information on the vibrational structure of the compound , while NMR spectroscopy can offer insights into the electronic environment of the hydrogen and carbon atoms within the molecule . The molecular electrostatic potential (MEP) and natural bond orbital (NBO) analyses can be used to understand the stability and charge distribution in the molecule, which are important for predicting its reactivity .
科学的研究の応用
ピペリジン誘導体の合成
1-(3-ブロモフェニル)ピペリジン-4-オン: は、様々なピペリジン誘導体の合成における前駆体として役立ちます。 これらの誘導体は、様々な種類の医薬品に含まれているため、新薬開発に不可欠です 。 この化合物の構造は、分子内および分子間反応を可能にし、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを形成します .
薬理学的用途
1-(3-ブロモフェニル)ピペリジン-4-オンから誘導されたものも含めて、ピペリジン誘導体は薬理学において広く使用されています。 これらの誘導体は、様々な生物活性を示し、癌、ウイルス感染症、神経疾患などの様々な疾患を標的とする医薬品に含まれています .
抗癌剤
1-(3-ブロモフェニル)ピペリジン-4-オンから合成された特定のピペリジン誘導体は、抗癌剤として可能性を示しています。 これらの化合物は、癌細胞の増殖を阻害することができ、新規の腫瘍治療薬の開発に使用できる可能性があります .
抗菌および抗真菌用途
ピペリジン誘導体の抗菌および抗真菌特性は、感染症の治療に役立ちます。 1-(3-ブロモフェニル)ピペリジン-4-オンの誘導体は、新しい抗生物質や抗真菌薬の開発に使用できる可能性があります .
鎮痛および抗炎症用途
ピペリジン誘導体は、鎮痛および抗炎症効果で知られています。 1-(3-ブロモフェニル)ピペリジン-4-オン誘導体の研究は、新しい鎮痛薬や抗炎症薬の開発につながる可能性があります .
神経疾患
1-(3-ブロモフェニル)ピペリジン-4-オンから誘導された化合物は、神経疾患の治療における可能性について研究されています。 これらには、アルツハイマー病、うつ病、および中枢神経系に影響を与えるその他の状態が含まれます .
作用機序
Target of Action
The primary target of 1-(3-Bromophenyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor in the central nervous system that plays a key role in mediating the effects of opioids.
Mode of Action
Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, leading to a biological response. It has greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist , indicating its action is specific to opioid receptors.
Pharmacokinetics
It’s known that brorphine is trafficked as its hydrochloride salt , which would be water-soluble. This suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Brorphine and their impact on its bioavailability are yet to be determined.
Result of Action
The activation of MOR by Brorphine leads to typical opioid effects such as respiratory depression and sedation . As a potent µ-opioid agonist, it would be expected to produce dependence similar to other opioid substances . Unverified online reports describe tolerance and withdrawal after repeated Brorphine use .
Action Environment
The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines
特性
IUPAC Name |
1-(3-bromophenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHASCGAIQGKHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640782 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016769-81-5 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

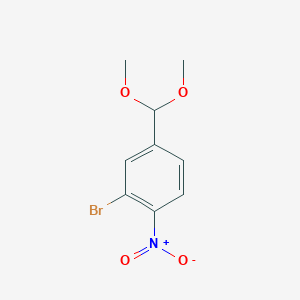

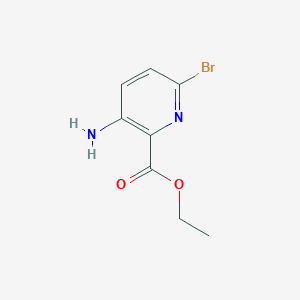
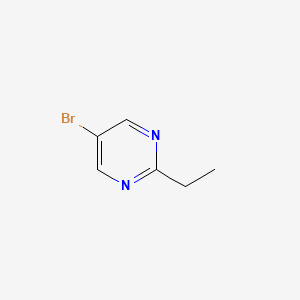
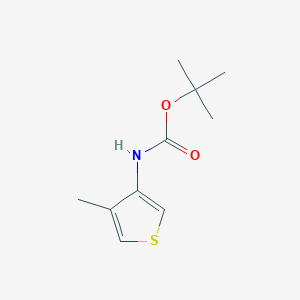
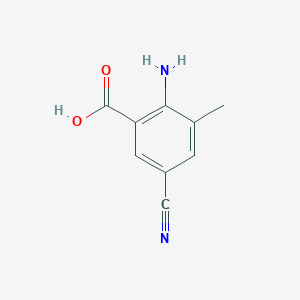



![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)
